molecular formula C17H32N2SSn B040798 2-(Methylthio)-4-(tributylstannyl)pyrimidine CAS No. 123061-49-4

2-(Methylthio)-4-(tributylstannyl)pyrimidine

Cat. No.: B040798
CAS No.: 123061-49-4
M. Wt: 415.2 g/mol
InChI Key: PTONZGYJJBJAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-4-(tributylstannyl)pyrimidine is a chemical compound with the molecular formula C17H32N2SSn. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method is the reaction of 2-(Methylthio)-4-bromopyrimidine with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid, used to oxidize the methylthio group.

    Nucleophiles: Such as halides or amines, used in substitution reactions to replace the tributylstannyl group.

Major Products Formed

    Substituted Pyrimidines: Formed through substitution reactions.

    Sulfoxides and Sulfones: Formed through oxidation of the methylthio group.

    Coupled Products: Formed through cross-coupling reactions with various organic halides.

Scientific Research Applications

2-(Methylthio)-4-(tributylstannyl)pyrimidine has several applications in scientific research:

    Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme mechanisms and interactions due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(tributylstannyl)pyrimidine largely depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond by coordinating with the stannyl group and the organic halide. In oxidation reactions, the oxidizing agent interacts with the methylthio group to form sulfoxides or sulfones. The compound’s ability to form stable complexes with metal ions also plays a role in its biological applications, where it can inhibit or modulate enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylthio)-5-(tributylstannyl)pyrimidine: A closely related compound with similar chemical properties and applications.

    2-(Methylthio)-4-bromopyrimidine: A precursor in the synthesis of 2-(Methylthio)-4-(tributylstannyl)pyrimidine.

    2-(Methylthio)-4-chloropyrimidine: Another derivative of pyrimidine with similar reactivity.

Uniqueness

This compound is unique due to its combination of a stannyl group and a methylthio group on the pyrimidine ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to form stable complexes with metal ions also distinguishes it from other pyrimidine derivatives, providing unique opportunities for research in medicinal chemistry and material science.

Properties

IUPAC Name

tributyl-(2-methylsulfanylpyrimidin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTONZGYJJBJAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N2SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376850
Record name 2-(Methylthio)-4-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123061-49-4
Record name 2-(Methylthio)-4-(tributylstannyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.